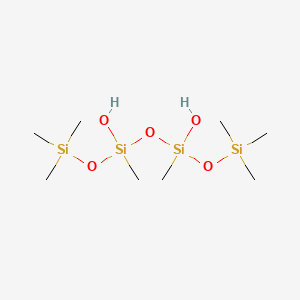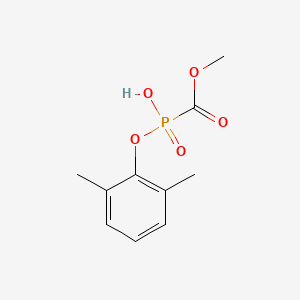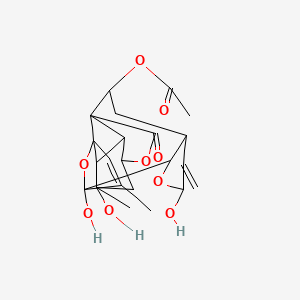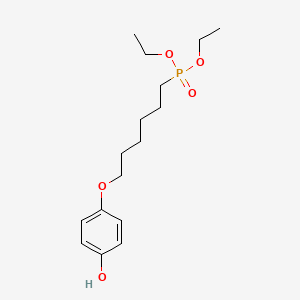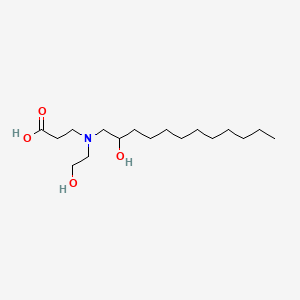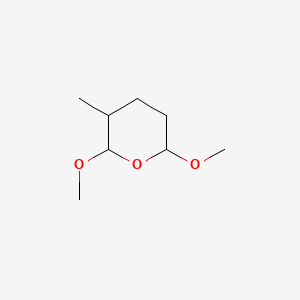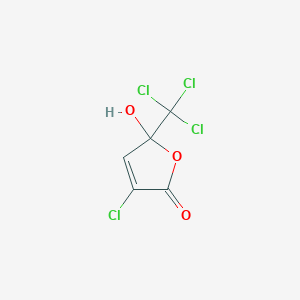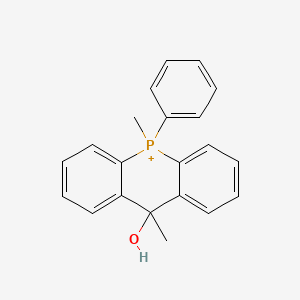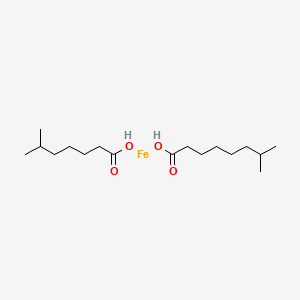
(Isononanoato-O)(isooctanoato-O)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isononanoato-O)(isooctanoato-O)iron is a coordination compound with the molecular formula C17H34FeO4. It is a complex of iron with isononanoic acid and isooctanoic acid ligands. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isononanoato-O)(isooctanoato-O)iron typically involves the reaction of iron salts with isononanoic acid and isooctanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction can be represented as: [ \text{FeCl}_3 + \text{C}9\text{H}{19}\text{COOH} + \text{C}8\text{H}{17}\text{COOH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Isononanoato-O)(isooctanoato-O)iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The iron center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes.
Aplicaciones Científicas De Investigación
(Isononanoato-O)(isooctanoato-O)iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and enzyme function.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Industry: It is used in the production of advanced materials, including coatings and nanomaterials.
Mecanismo De Acción
The mechanism of action of (Isononanoato-O)(isooctanoato-O)iron involves the coordination of iron with the carboxylate groups of isononanoic acid and isooctanoic acid. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) acetylacetonate: Another iron coordination compound with acetylacetonate ligands.
Iron(III) chloride: A simple iron salt used in various chemical reactions.
Iron(III) nitrate: An iron salt with nitrate ligands, used in different applications.
Uniqueness
(Isononanoato-O)(isooctanoato-O)iron is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other iron compounds. Its combination of isononanoic acid and isooctanoic acid ligands offers unique properties that are beneficial in catalysis and material science.
Propiedades
Número CAS |
93920-17-3 |
|---|---|
Fórmula molecular |
C17H34FeO4 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
iron;6-methylheptanoic acid;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C8H16O2.Fe/c1-8(2)6-4-3-5-7-9(10)11;1-7(2)5-3-4-6-8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
SUATTXBZMRVPDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC(=O)O.CC(C)CCCCC(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)

